molecular formula C14H17F9N2O7 B2909058 1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid CAS No. 2378489-76-8

1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid

Cat. No.: B2909058
CAS No.: 2378489-76-8
M. Wt: 496.283
InChI Key: NSAVZZZIMHOPBE-QTPLPEIMSA-N
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Description

1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid is a compound that has garnered attention due to its multifaceted applications in chemistry, biology, medicine, and industry. It consists of a piperazine ring with a methyl group at the 3-position and a prop-2-en-1-one group attached to the nitrogen atom. The trifluoroacetic acid component enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one involves multiple steps. One common method starts with the alkylation of piperazine, where 3-methylpiperazine reacts with propargyl bromide in the presence of a base such as potassium carbonate, yielding 1-[(3S)-3-Methylpiperazin-1-yl]prop-2-yne. The triple bond is then hydrogenated using palladium on carbon as a catalyst to form the corresponding propene derivative. Trifluoroacetic acid is introduced to this intermediate under mild conditions to form the final product.

Industrial Production Methods

On an industrial scale, production methods optimize yield and purity. Continuous flow reactors are employed to enhance reaction efficiency and control. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and distillation ensure the compound meets industrial standards.

Chemical Reactions Analysis

1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions:

Types of Reactions

  • Oxidation: : The compound can be oxidized to form ketones and carboxylic acids.

  • Reduction: : It can be reduced to corresponding alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions can introduce other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.

  • Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous ether.

  • Substitution: : Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

  • Oxidation: : Formation of propan-2-one derivatives.

  • Reduction: : Formation of propan-2-ol derivatives.

  • Substitution: : Introduction of various alkyl or aryl groups.

Scientific Research Applications

1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid finds applications in:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Serves as a ligand in receptor binding studies.

  • Medicine: : Investigated for its potential as an antifungal and antibacterial agent.

  • Industry: : Utilized in the synthesis of polymer additives and catalysts.

Mechanism of Action

The compound interacts with molecular targets through various mechanisms. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The trifluoroacetic acid component enhances the compound's ability to penetrate cell membranes and reach its target sites, influencing cellular pathways and eliciting desired effects.

Comparison with Similar Compounds

Compared to other piperazine derivatives, 1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid stands out due to its unique combination of a piperazine ring and a prop-2-en-1-one group, which imparts distinct chemical reactivity and biological activity.

Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine

  • 1-(3-Trifluoromethylphenyl)piperazine

  • 1-(4-Methylphenyl)piperazine

These compounds share the piperazine core but differ in their functional groups, leading to variations in their chemical properties and applications.

There you go! Each of these sections showcases the depth and breadth of this compound

Properties

IUPAC Name

1-[(3S)-3-methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.3C2HF3O2/c1-3-8(11)10-5-4-9-7(2)6-10;3*3-2(4,5)1(6)7/h3,7,9H,1,4-6H2,2H3;3*(H,6,7)/t7-;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAVZZZIMHOPBE-QTPLPEIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C=C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C=C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F9N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378489-76-8
Record name 1-[(3S)-3-methylpiperazin-1-yl]prop-2-en-1-one tris(trifluoroacetate)
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